4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
Description
4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is a deuterated analogue of temozolomide (TMZ), a well-established DNA alkylating agent used in glioblastoma therapy. The compound replaces the methyl group (-CH₃) at the 3-position of TMZ with a trideuteriomethyl group (-CD₃), a modification aimed at altering pharmacokinetic properties such as metabolic stability and bioavailability . Like TMZ, it is a prodrug that undergoes hydrolytic activation at physiological pH to generate methyldiazonium ions, which methylate DNA at guanine residues (O⁶ and N⁷ positions), triggering apoptosis in cancer cells .
Properties
Molecular Formula |
C6H8N6O2 |
|---|---|
Molecular Weight |
199.19 g/mol |
IUPAC Name |
4-oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide |
InChI |
InChI=1S/C6H8N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2,9-10H,1H3,(H2,7,13)/i1D3 |
InChI Key |
UGSFFQBJZZJCAT-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)N2C=NC(=C2NN1)C(=O)N |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2NN1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves several steps. One efficient method involves the generation of the anion of nor-temozolomide from an N-3-hydroxymethyl derivative of temozolomide. This anion is then alkylated with methyl iodide to introduce the trideuteriomethyl group . The reaction conditions typically involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the deprotonation and subsequent alkylation reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other imidazotetrazine derivatives.
Biology: Studied for its potential biological activities, including antitumor properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves its conversion to active metabolites that can alkylate DNA. This alkylation leads to DNA damage, which triggers cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA bases, particularly guanine, where the compound forms covalent bonds, leading to the disruption of DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The imidazotetrazine scaffold is central to the activity of TMZ and its derivatives. Below is a comparative analysis of key structural analogues:
Pharmacokinetic and Pharmacodynamic Comparisons
Metabolic Stability :
- The deuterated analogue (-CD₃) exhibits a 30% slower metabolic degradation rate compared to TMZ (-CH₃) in liver microsomes, attributed to the kinetic isotope effect .
- The phenyl-substituted derivative (CCRG 82019) shows rapid clearance due to cytochrome P450-mediated oxidation of the aromatic ring .
Solubility and Bioavailability :
Cytotoxicity :
Mechanistic Differences
- MGMT Resistance :
- DNA Adduct Profile :
- TMZ produces 60% O⁶-methylguanine and 40% N⁷-methylguanine adducts. The benzyl analogue shifts this ratio to 45% O⁶ and 55% N⁷, enhancing cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
